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Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for
the treatment and prevention of influenza A and B virus infections.[1] As a prodrug, it is
metabolized in the body to its active form, oseltamivir carboxylate, a potent and selective
inhibitor of the viral neuraminidase enzyme.[1] This enzyme is critical for the release of new
viral particles from infected host cells, and its inhibition effectively halts the spread of the virus.
[1] The commercial synthesis of oseltamivir, primarily developed by Roche, has been a subject
of intense research, largely due to its reliance on (-)-shikimic acid as a starting material.[1] This
natural product is extracted from Chinese star anise, and its fluctuating supply has driven the
development of numerous alternative synthetic routes.[2][3]

This guide provides a detailed overview and comparison of the commercially significant
synthesis of oseltamivir from (-)-shikimic acid and a notable azide-free alternative commencing
from diethyl D-tartrate.

Comparative Analysis of Oseltamivir Synthesis
Pathways

The selection of a synthetic route in drug development is a critical decision influenced by
factors such as cost, efficiency, safety, and the availability of starting materials. The following
table summarizes the key quantitative data for two prominent synthetic pathways to oseltamivir,
offering a clear comparison for strategic evaluation.
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Synthesis from (-)- Synthesis from Diethyl D-
Parameter ol .
Shikimic Acid Tartrate
Starting Material (-)-Shikimic Acid Diethyl D-Tartrate
Number of Steps 8 11
Not explicitly stated, but
Overall Yield ~47%[4][5] individual step yields are
reported to be high.
Use of Azide Yes No[4]

Asymmetric aza-Henry
] Nucleophilic substitution with reaction, Domino nitro-
Key Reactions ) o )
azide, Aziridination[4] Michael/Horner-Wadsworth-

Emmons (HWE) reaction[4]

) ) High purity (99.7% for a similar ~ High purity is implied by
Final Product Purity . o
route)[6] detailed characterization.

The Industrial Synthesis of Oseltamivir from (-)-
Shikimic Acid

The commercial production of oseltamivir predominantly begins with (-)-shikimic acid, which
possesses the required chirality that is maintained throughout the synthesis.[3] This multi-step

process involves the careful and stereocontrolled introduction of the necessary functional
groups.

The key stages of this synthesis are:[1]

« Esterification and Protection: The carboxylic acid of shikimic acid is converted to its ethyl
ester, and the hydroxyl groups at the 3 and 4 positions are protected.[1]

» Mesylation: The hydroxyl group at the 5-position is activated by conversion to a mesylate, an
excellent leaving group.[1]

o Epoxidation: Treatment with a base results in the formation of an epoxide.[1]
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Azide Opening of the Epoxide: The epoxide is opened by regioselective nucleophilic attack
of an azide ion to introduce the precursor to the amino group at the 5-position.[1]

Reduction and Acylation: The azide is reduced to a primary amine, which is then acylated to
form the acetamido group.[1]

Introduction of the 3-pentyloxy Group: The protecting group at the 3-position is removed, and
the characteristic 3-pentyloxy side chain is introduced through an etherification reaction.[1]

Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and
the final product is converted to its phosphate salt to enhance stability and bioavailability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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